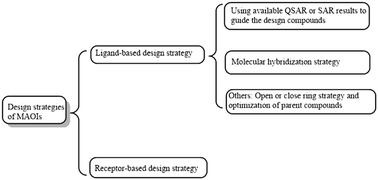Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches
MedChemComm Pub Date: 2018-11-24 DOI: 10.1039/C8MD00446C
Abstract
Neuropsychiatric disorders, such as Alzheimer's disease (AD), Parkinson's disease (PD) and depression, have seriously inconvenienced the lives of patients. Growing evidence indicates that these diseases are closely related to the monoamine oxidase (MAO) enzyme, making it an attractive target for the exploitation of potent MAO inhibitors (MAOIs) with high selectivity and low side effects. Although various MAOIs have been discovered, the discovery of an ideal MAOI is not an easy task. In this review, we discuss the currently available rational design strategies for obtaining ideal MAOIs, including ligand-based and receptor-based design strategies, and these strategies were further illustrated with the aid of specific examples from the recent literature. To better understanding the biological activity of MAO, we also highlight the binding modes of typical inhibitors against MAO. Besides, advanced strategies for finding upcoming potent MAOIs were prospected.


Recommended Literature
- [1] Precise determination of iron in iron ore by controlled potential coulometry
- [2] Nitric oxide-releasing ruthenium nanoparticles†
- [3] Limpid hydrogels from β-turn motif-connected tandem repeats of Aβ16–22†
- [4] The effect of surface hydrogenation of metal oxides on the nanomorphology and the charge generation efficiency of polymer blend solar cells†
- [5] Inside front cover
- [6] Metal halide perovskites: promising materials toward next-generation circularly polarized luminescence
- [7] Zwitteration of dextran: a facile route to integrate antifouling, switchability and optical transparency into natural polymers†
- [8] Field induced single ion magnet behavior in CoII complexes in a distorted square pyramidal geometry†
- [9] Intratumoral injection of hydrogel-embedded nanoparticles enhances retention in glioblastoma†
- [10] Back cover










